Computed Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count Differentiate this Compound from the Unsubstituted Thiazole Core
The target compound exhibits a computed XLogP3 of 1.8, compared to 2.1 for the unsubstituted analog tert-butyl N-(1,3-thiazol-2-yl)carbamate, indicating moderately lower lipophilicity [1][2]. Additionally, it possesses 6 hydrogen-bond acceptors (HBA) versus 4 for the unsubstituted core, driven by the oxolane ring oxygen and the ketone oxygen [1][2]. These differences are significant for optimizing ADME properties, as lowering logP by ~0.3 units while increasing HBA count can improve aqueous solubility and reduce non-specific protein binding, without drastically penalizing membrane permeability.
| Evidence Dimension | Lipophilicity and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 1.8; HBA = 6 |
| Comparator Or Baseline | tert-Butyl N-(1,3-thiazol-2-yl)carbamate (CAS 170961-15-6): XLogP3 = 2.1; HBA = 4 |
| Quantified Difference | ΔXLogP3 = -0.3; ΔHBA = +2 |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Cactvs 3.4.8.18 |
Why This Matters
For procurement decisions in lead optimization programs, a compound with systematically tuned lipophilicity and enhanced hydrogen-bonding capacity may yield superior solubility and selectivity profiles relative to simpler scaffolds.
- [1] PubChem Compound Summary for CID 132388268, tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate. National Center for Biotechnology Information, 2024. View Source
- [2] PubChem Compound Summary for CID 11858898, tert-butyl N-(1,3-thiazol-2-yl)carbamate. National Center for Biotechnology Information, 2024. View Source
